![molecular formula C15H14N4O2S B2419088 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea CAS No. 1060227-29-3](/img/structure/B2419088.png)
1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dimerization Properties
One significant application involves the exploration of dimerization properties through hydrogen bonding. For instance, the study of ureidopyrimidinones, which share structural similarities with the mentioned compound, reveals their capacity to dimerize via quadruple hydrogen bonds. This property is instrumental in the development of supramolecular assemblies, providing a foundation for designing new materials and understanding molecular interactions (Beijer et al., 1998).
Synthesis of Heterocyclic Compounds
Another application involves the synthesis of novel heterocyclic compounds, which is crucial for developing new pharmaceuticals, materials, and chemicals. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide leads to the formation of thiazolo- and oxazolo[5,4-d]pyrimidines, demonstrating the versatility of pyrimidine derivatives in synthesizing complex molecules (Hurst et al., 1991).
Antibacterial Activity
Research also extends to the evaluation of antibacterial activities, where novel heterocyclic compounds containing a sulfonamido moiety, synthesized from pyrimidinyl ureas, have been tested for their effectiveness against bacterial strains. This application underscores the potential of such compounds in contributing to the development of new antibiotics and antimicrobial agents (Azab et al., 2013).
Carbonic Anhydrase Inhibitory Properties
Furthermore, the synthesis of dihydropyrimidinone (DHPM) substituted diaryl ureas and thioureas has revealed their inhibitory effects on human carbonic anhydrase enzymes, highlighting the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and mountain sickness (Çelik et al., 2014).
Urea Derivatives as Cytokinin-like Agents
Urea derivatives have also been recognized for their cytokinin-like activity, significantly influencing plant growth and development. This application is vital for agricultural research, where synthetic compounds like urea derivatives can be used to enhance crop yields and quality (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-5-6-11-16-10(2)13(14(20)19(11)8-9)18-15(21)17-12-4-3-7-22-12/h3-8H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKMJIBGPWVLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CS3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
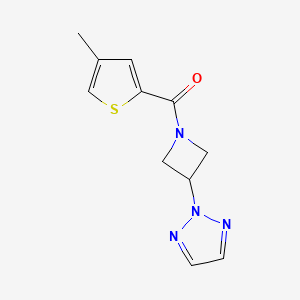
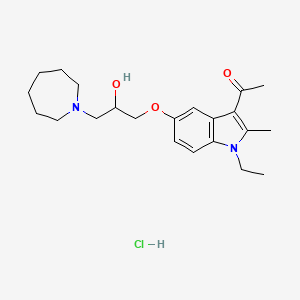
![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)
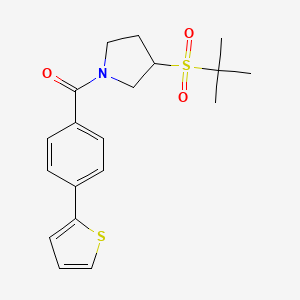


![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

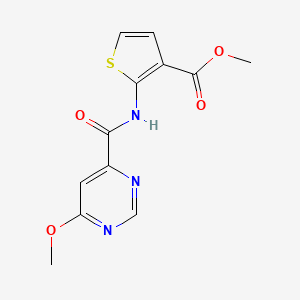

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
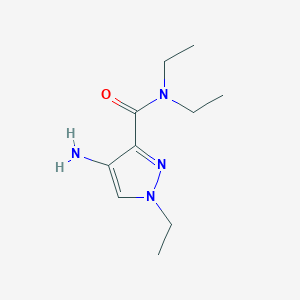
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)
